molecular formula C20H22ClFN4O2 B5373475 2-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetyl}amino)benzamide

2-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetyl}amino)benzamide

Cat. No. B5373475
M. Wt: 404.9 g/mol
InChI Key: GMFPJJKEZYDDSK-UHFFFAOYSA-N
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Description

2-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetyl}amino)benzamide, also known as CFM-2, is a small molecule drug that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

2-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetyl}amino)benzamide exerts its effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and its inhibition leads to the accumulation of DNA damage and ultimately, cell death. This compound has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in gene expression and cell differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inducing mitochondrial dysfunction. This compound has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In addition, this compound has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetyl}amino)benzamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. It has been shown to have off-target effects on other enzymes, which may complicate its use as a research tool. In addition, this compound has poor solubility in aqueous solutions, which may limit its use in certain assays.

Future Directions

There are several future directions for research on 2-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetyl}amino)benzamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other drugs for the treatment of cancer and neurological disorders. Finally, there is interest in exploring the potential use of this compound as a research tool for studying DNA repair and cell death pathways.

Synthesis Methods

2-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetyl}amino)benzamide can be synthesized using a multi-step process that involves the coupling of 2-aminobenzamide with 2-chloro-4-fluorobenzylpiperazine followed by acetylation of the resulting compound. The final product is obtained through purification using column chromatography and recrystallization.

Scientific Research Applications

2-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetyl}amino)benzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

2-[[2-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN4O2/c21-17-11-15(22)6-5-14(17)12-25-7-9-26(10-8-25)13-19(27)24-18-4-2-1-3-16(18)20(23)28/h1-6,11H,7-10,12-13H2,(H2,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFPJJKEZYDDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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